

# Controlling particle size in lanthanum nickel oxide synthesis

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## Compound of Interest

Compound Name: *Lanthanum nickel oxide*

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## Technical Support Center: Lanthanum Nickel Oxide Synthesis

Welcome to the technical support center for the synthesis of **lanthanum nickel oxide** ( $\text{LaNiO}_3$ ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to controlling particle size during the synthesis of  $\text{LaNiO}_3$ .

## Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Synthesized nanoparticles are significantly larger than the target size.

Potential Cause	Recommended Solutions
High Calcination Temperature	<p>The final heat treatment step is critical for particle growth. Higher temperatures provide more energy for crystallite growth, leading to larger particles.<a href="#">[1]</a><a href="#">[2]</a> Systematically lower the calcination temperature to find the optimal balance between crystallinity and particle size. For instance, studies have shown that increasing the calcination temperature from 600 °C to 900 °C can cause the crystallite size to grow from approximately 10 nm to over 23 nm.<a href="#">[3]</a></p>
High Precursor Concentration	<p>Elevated concentrations of lanthanum and nickel precursors can lead to rapid, uncontrolled nucleation and growth, resulting in larger, often agglomerated particles.</p>
Inadequate Stirring	<p>Insufficient agitation during synthesis, particularly in co-precipitation and sol-gel methods, can create localized areas of high reactant concentration, promoting the formation of larger, non-uniform particles.</p>
Incorrect pH Level (Co-precipitation & Hydrothermal)	<p>The pH of the reaction medium significantly influences the hydrolysis and condensation rates of the precursors, which in turn affects the final particle size. An unsuitable pH can lead to accelerated particle growth.</p>

Issue 2: Broad particle size distribution.

Potential Cause	Recommended Solutions
Non-uniform Mixing of Precursors	Inhomogeneous mixing of lanthanum and nickel precursors can lead to variations in nucleation and growth rates throughout the reaction vessel.
Fluctuations in Reaction Temperature	Inconsistent temperature control during synthesis can cause variations in reaction kinetics, resulting in a wider range of particle sizes.
Choice of Chelating Agent (Sol-Gel)	The type of chelating agent used in the sol-gel method can influence the homogeneity of the precursor gel and, consequently, the particle size distribution of the final product. <a href="#">[4]</a>
Rate of Precipitant Addition (Co-precipitation)	A rapid or inconsistent addition of the precipitating agent can lead to uncontrolled precipitation and a broad particle size distribution. Slow and controlled addition is recommended to ensure uniform nucleation. <a href="#">[5]</a>

### Issue 3: Severe agglomeration of nanoparticles.

Potential Cause	Recommended Solutions
High Calcination Temperature	Sintering at high temperatures can cause nanoparticles to fuse, forming hard agglomerates. <a href="#">[2]</a>
Ineffective Capping Agent	The absence or ineffectiveness of a capping agent can lead to particles sticking together due to van der Waals forces.
Drying Method	Rapid or uneven drying of the precipitate can lead to the formation of strong agglomerates that are difficult to redisperse.

## Frequently Asked Questions (FAQs)

Q1: How does the calcination temperature affect the particle size of  $\text{LaNiO}_3$ ?

A1: Calcination temperature has a direct and significant impact on the final particle size of  $\text{LaNiO}_3$ . As the calcination temperature increases, the crystallite size of the material tends to increase due to enhanced atomic diffusion and grain growth.[\[1\]](#)[\[2\]](#) For example, in a study using the Pechini method, increasing the calcination temperature from 600 °C to 900 °C resulted in an increase in  $\text{LaNiO}_3$  grain size.[\[1\]](#)

Q2: What is the role of the chelating agent in the sol-gel synthesis of  $\text{LaNiO}_3$  and how does it influence particle size?

A2: In the sol-gel process, a chelating agent, such as citric acid or EDTA, forms stable complexes with the metal cations ( $\text{La}^{3+}$  and  $\text{Ni}^{2+}$ ). This prevents their premature precipitation and promotes the formation of a homogeneous gel. The choice of chelating agent and its molar ratio to the metal ions can influence the viscosity of the sol and the structure of the gel, which in turn affects the particle size and morphology of the final  $\text{LaNiO}_3$  powder.[\[4\]](#)[\[6\]](#)

Q3: In the co-precipitation method, how does the choice of precipitating agent affect the final particle size?

A3: The type and concentration of the precipitating agent (e.g.,  $\text{NaOH}$ ,  $\text{Na}_2\text{CO}_3$ ,  $\text{NH}_4\text{OH}$ ) are crucial in the co-precipitation synthesis of  $\text{LaNiO}_3$ . The precipitating agent determines the pH of the solution, which controls the supersaturation level and the rate of nucleation and particle growth. A careful selection and controlled addition of the precipitating agent can lead to the formation of smaller, more uniform nanoparticles.[\[5\]](#)[\[7\]](#)

Q4: For hydrothermal synthesis, what are the key parameters to control for achieving a smaller particle size?

A4: In the hydrothermal synthesis of  $\text{LaNiO}_3$ , several parameters can be adjusted to control the particle size. These include the reaction temperature, reaction time, pH of the precursor solution, and the concentration of the reactants.[\[8\]](#) Lower reaction temperatures and shorter reaction times generally favor the formation of smaller particles. The pH plays a critical role in the hydrolysis and condensation of the metal precursors.

# Experimental Protocols

## Sol-Gel Synthesis (Citrate Gel Method)

- Precursor Solution Preparation: Dissolve stoichiometric amounts of lanthanum nitrate hexahydrate ( $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ ) and nickel nitrate hexahydrate ( $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ) in deionized water.
- Addition of Chelating Agent: Add citric acid to the precursor solution. A common molar ratio of total metal ions to citric acid is 1:1.5.
- Gel Formation: Heat the solution at 70-80 °C with constant stirring until a viscous gel is formed.
- Drying: Dry the gel in an oven at 120 °C for 12 hours to remove residual water.
- Calcination: Calcine the dried powder in a furnace. The temperature and duration of calcination are critical for controlling the final particle size. A common starting point is 600-800 °C for 2-4 hours.[\[9\]](#)

## Co-precipitation Synthesis

- Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of lanthanum nitrate and nickel nitrate.
- Precipitation: Slowly add a precipitating agent, such as a solution of sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) or sodium hydroxide ( $\text{NaOH}$ ), to the precursor solution under vigorous stirring until the pH reaches a desired value (e.g., pH 9-11).[\[10\]](#)
- Aging: Age the resulting precipitate in the mother liquor for a specific period (e.g., 1-2 hours) with continuous stirring.
- Washing and Drying: Wash the precipitate several times with deionized water and ethanol to remove impurities. Dry the washed precipitate in an oven at around 100-120 °C.
- Calcination: Calcine the dried powder at a selected temperature (e.g., 600-900 °C) to obtain the  $\text{LaNiO}_3$  phase.

## Hydrothermal Synthesis

- Precursor Mixture: Mix stoichiometric amounts of lanthanum nitrate and nickel nitrate in deionized water.
- pH Adjustment: Add a mineralizer, typically a basic solution like KOH or NaOH, dropwise to the mixture under stirring to achieve a high pH (e.g., pH > 13).[11]
- Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (e.g., 180-240 °C) and maintain it for a set duration (e.g., 24-48 hours).[11]
- Product Recovery: After cooling the autoclave to room temperature, filter the product, wash it thoroughly with deionized water and ethanol, and dry it in an oven.

## Quantitative Data Summary

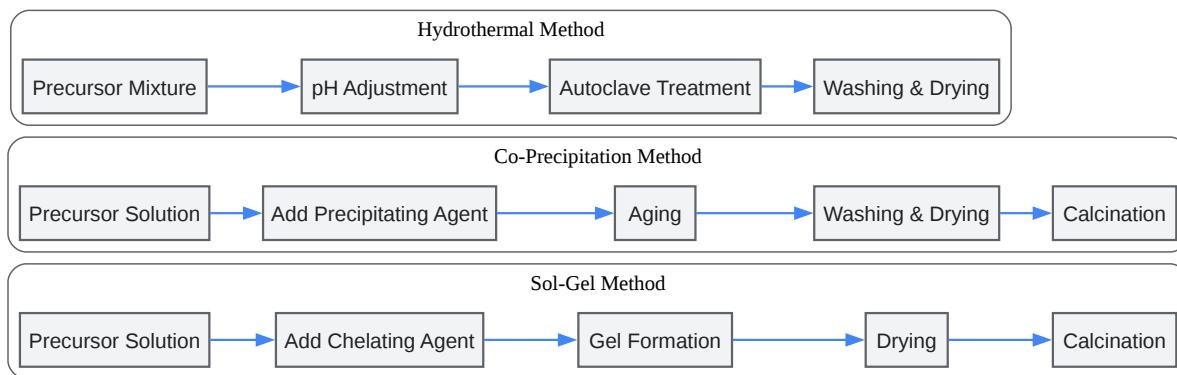
Table 1: Effect of Calcination Temperature on  $\text{LaNiO}_3$  Crystallite Size (Sol-Gel Method)

Calcination Temperature (°C)	Average Crystallite Size (nm)	Reference
600	18.0	[9]
700	24.1	[9]
800	31.2	[9]

Table 2: Parameters Influencing Particle Size in Different Synthesis Methods

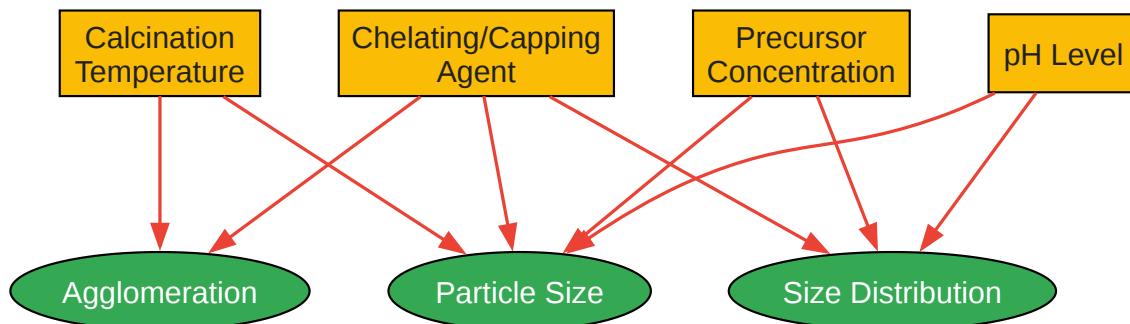
Synthesis Method	Key Parameters	Effect on Particle Size
Sol-Gel	Calcination Temperature, Chelating Agent Type/Ratio	Higher temperature increases size. Agent type affects homogeneity.
Co-precipitation	pH, Precipitating Agent, Calcination Temperature	Higher pH can lead to larger particles up to a point. Higher calcination temperature increases size.
Hydrothermal	Reaction Temperature, Reaction Time, pH	Higher temperature and longer time generally increase size. pH influences nucleation and growth.[8]

## Visualizations



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Caption: Experimental workflows for the synthesis of  $\text{LaNiO}_3$ .



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Caption: Key parameters influencing  $\text{LaNiO}_3$  particle properties.

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